Cgpac

Description

The exact mass of the compound Cgpac is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cgpac suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cgpac including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

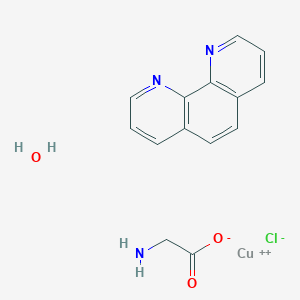

IUPAC Name |

copper;2-aminoacetate;1,10-phenanthroline;chloride;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.C2H5NO2.ClH.Cu.H2O/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3-1-2(4)5;;;/h1-8H;1,3H2,(H,4,5);1H;;1H2/q;;;+2;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLHFAAPXQJMCT-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C(C(=O)[O-])N.O.[Cl-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClCuN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921416 |

Source

|

| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114557-68-5 |

Source

|

| Record name | Chloro(glycinato)(1,10-phenanthroline)copper(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114557685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper(2+) chloride aminoacetate--1,10-phenanthroline--water (1/1/1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

what is the function of Cgpac in Caulobacter crescentus

An In-depth Technical Guide on the Core Functions of CgtAC in Caulobacter crescentus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caulobacter crescentus, a model organism for studying bacterial cell cycle and asymmetric division, possesses a highly conserved and essential GTPase, CgtAC. This protein, a member of the Obg subfamily of GTP-binding proteins, plays a critical dual role in coordinating cell cycle progression with ribosome biogenesis. Depletion of CgtAC leads to a G1-S phase arrest in the cell cycle and defects in the assembly of the 50S ribosomal subunit.[1][2] CgtAC's unique biochemical properties, including its nucleotide binding and hydrolysis activities, suggest it may function as a checkpoint, sensing the cell's translational capacity before committing to DNA replication. This technical guide provides a comprehensive overview of the function, regulation, and biochemical characteristics of CgtAC, along with relevant experimental methodologies for its study.

Core Functions of CgtAC

CgtAC is a crucial protein in Caulobacter crescentus, with two primary, interconnected functions:

-

Cell Cycle Regulation: CgtAC is indispensable for the progression of the cell cycle, specifically for the transition from the G1 phase to the S phase.[1][2] Experimental evidence from temperature-sensitive mutants demonstrates that a lack of functional CgtAC results in cell cycle arrest prior to the initiation of DNA replication.[1][2] This arrest is characterized by the accumulation of predivisional and stalkless cells.[1][2] While the precise molecular mechanism of this regulation is still under investigation, it is clear that the essentiality of CgtAC is primarily linked to its role in the cell cycle.[1][2]

-

Ribosome Biogenesis: CgtAC is actively involved in the assembly and/or stability of the 50S large ribosomal subunit.[1][2] Cells with reduced levels of CgtAC exhibit a corresponding decrease in the amount of 50S ribosomal subunits.[1][2] This function connects the cell's protein synthesis machinery to the cell cycle, ensuring that the necessary translational capacity is available to support cell growth and division. CgtAC is a highly conserved ribosome-binding protein and is also associated with the stringent response, a bacterial stress response to nutrient starvation.[3]

Biochemical Properties and Protein Structure

CgtAC is a 55 kDa protein composed of three distinct domains: a central GTPase domain, an Obg domain, and a C-terminal domain.[3] Its biochemical activity is characterized by its interaction with guanine (B1146940) nucleotides.

Guanine Nucleotide Binding and Hydrolysis

CgtAC specifically binds to GTP and GDP, but not to other nucleotides like GMP or ATP.[4] Its nucleotide binding and exchange kinetics are notably different from those of the well-characterized Ras-like GTPases.[4] The dissociation of both GDP and GTP is extremely rapid, suggesting that the nucleotide-bound state of CgtAC may be regulated by the intracellular concentrations of these nucleotides rather than by guanine nucleotide exchange factors (GEFs) or GTPase-activating proteins (GAPs).[1][2][4] CgtAC possesses a low intrinsic GTPase activity, with a half-life of GTP hydrolysis of approximately 23 minutes.[4] Notably, the GTP hydrolysis rate of the Vibrio cholerae CgtA homolog is stimulated up to five-fold in the presence of ribosomes, indicating that its activity is modulated by its interaction with the ribosome.[3]

Data Presentation

Table 1: Quantitative Data on CgtAC Biochemical Activity

| Parameter | Value | Conditions | Reference |

| Equilibrium Binding Constant (Kd) for GTP | 1.2 µM | 30°C, in the presence of Mg2+ | [4] |

| Equilibrium Binding Constant (Kd) for GDP | 0.5 µM | 30°C, in the presence of Mg2+ | [4] |

| Dissociation Rate Constant (kd) for GTP | 1.5 s-1 | In the presence of 5 to 12 mM Mg2+ | [4] |

| Dissociation Rate Constant (kd) for GDP | 1.4 s-1 | In the presence of 5 to 12 mM Mg2+ | [4] |

| Single-Turnover GTPase Rate Constant | 5.0 x 10-4 s-1 | In vitro | [4] |

| GTP Hydrolysis Half-life | 23 minutes | In vitro | [4] |

| Ribosome-stimulated GTP Hydrolysis | ~5-fold increase | Vibrio cholerae CgtA with purified ribosomes | [3] |

Signaling Pathway and Regulation

While a linear signaling cascade involving CgtAC has not been fully elucidated, its functional roles place it at a critical nexus between ribosome synthesis and cell cycle control. It is hypothesized that CgtAC acts as a checkpoint protein, communicating the status of ribosome biogenesis to the cell cycle machinery. The diagram below illustrates this proposed regulatory role.

Caption: CgtAC as a regulatory hub linking ribosome biogenesis to cell cycle progression.

Experimental Protocols

The study of CgtAC in Caulobacter crescentus employs a range of genetic, biochemical, and cell biological techniques. Below are outlines of key experimental protocols.

Analysis of Cell Cycle Progression using a Temperature-Sensitive CgtAC Mutant

This protocol is used to study the effects of CgtAC depletion on the cell cycle.

-

Strain and Culture Conditions:

-

Synchronization and Temperature Shift:

-

Sample Collection and Analysis:

-

Collect samples from both cultures at regular time intervals.

-

Fix a portion of the cells for flow cytometry to analyze DNA content and determine the cell cycle stage.

-

Use another portion of the cells for microscopy to observe cell morphology.

-

-

Expected Outcome:

Caption: Workflow for analyzing cell cycle defects in a CgtAC temperature-sensitive mutant.

In Vitro Guanine Nucleotide Binding Assay

This protocol is used to determine the binding affinity of CgtAC for GTP and GDP.

-

Protein Purification:

-

Clone the cgtAC gene into an expression vector with an affinity tag (e.g., 6xHis).

-

Overexpress the protein in E. coli and purify it using affinity chromatography.

-

-

Binding Assay:

-

Use fluorescently labeled guanine nucleotide analogs (e.g., mant-GTP or mant-GDP) for the assay.[4]

-

Titrate a constant concentration of purified CgtAC with increasing concentrations of the fluorescent nucleotide.

-

Measure the change in fluorescence intensity upon binding.

-

-

Data Analysis:

-

Plot the change in fluorescence against the nucleotide concentration.

-

Fit the data to a binding curve to determine the equilibrium dissociation constant (Kd).

-

Implications for Drug Development

The essentiality of CgtAC in Caulobacter crescentus and its conservation across many bacterial species make it a potential target for novel antimicrobial agents. Its dual role in cell cycle regulation and ribosome biogenesis suggests that inhibiting its function could be a highly effective way to halt bacterial growth. Furthermore, the differences in the GTPase domain and its regulation compared to eukaryotic GTPases could be exploited to develop specific inhibitors with minimal off-target effects in humans. Future research should focus on high-throughput screening for small molecules that inhibit CgtAC's GTP binding or hydrolysis, or its interaction with the ribosome.

References

- 1. The Caulobacter crescentus GTPase CgtAC is required for progression through the cell cycle and for maintaining 50S ribosomal subunit levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 3. Two conserved amino acids of juxtaposed domains of a ribosomal maturation protein CgtA sustain its optimal GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Caulobacter crescentus CgtA protein displays unusual guanine nucleotide binding and exchange properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synchronization of Caulobacter Crescentus for Investigation of the Bacterial Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to cGMP-Dependent Protein Kinase (PKG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic GMP-dependent protein kinase (PKG) is a key serine/threonine kinase that acts as a primary downstream effector of the second messenger cyclic guanosine (B1672433) monophosphate (cGMP).[1] It plays a crucial role in a multitude of physiological processes, including the regulation of vascular smooth muscle tone, platelet aggregation, and neuronal function.[2] This guide provides a comprehensive overview of the structure, domains, and signaling pathways of PKG, with a focus on quantitative data and detailed experimental methodologies.

I. Protein Structure and Domains

Mammalian PKG exists in two main forms, PKG I and PKG II, encoded by separate genes.[2] PKG I is predominantly found in the cytoplasm, while PKG II is membrane-bound.[2] The PKG I gene undergoes alternative splicing to produce two isoforms, PKG Iα and PKG Iβ, which differ in their N-terminal sequences.[2]

The overall architecture of PKG consists of an N-terminal regulatory (R) domain and a C-terminal catalytic (C) domain.[2] The regulatory domain contains a leucine (B10760876) zipper (LZ) domain, an autoinhibitory (AI) sequence, and two tandem cGMP-binding domains (cNBD-A and cNBD-B).[2]

A. Leucine Zipper (LZ) Domain

The N-terminal LZ domain is responsible for the dimerization of PKG Iα and plays a role in targeting the kinase to specific subcellular locations by interacting with G-kinase-anchoring proteins (GKAPs).[2][3] A critical feature of the PKG Iα LZ domain is the presence of a cysteine residue (C42) that can form an interchain disulfide bond upon oxidation.[2][3] This disulfide bond significantly stabilizes the dimer and is involved in the activation of the kinase.[2][3]

B. cGMP-Binding Domains (cNBDs)

The regulatory domain contains two tandem cGMP-binding domains, cNBD-A and cNBD-B. The binding of cGMP to these domains induces a conformational change in the protein, leading to the dissociation of the regulatory domain from the catalytic domain and subsequent activation of the kinase.

C. Catalytic Domain

The C-terminal catalytic domain possesses the serine/threonine kinase activity. Once liberated from the inhibitory influence of the regulatory domain, it can phosphorylate target substrate proteins.

Table 1: Domain Organization of Human PKG Iα

| Domain/Region | Amino Acid Residues (approx.) | Key Features and Functions |

| Leucine Zipper (LZ) | 1-50 | Dimerization, interaction with GKAPs, contains C42 for disulfide bond formation. |

| Autoinhibitory (AI) | 51-100 | Inhibits the catalytic domain in the absence of cGMP. |

| cGMP-Binding Domain A (cNBD-A) | 101-230 | Binds one molecule of cGMP. |

| cGMP-Binding Domain B (cNBD-B) | 231-360 | Binds one molecule of cGMP, cooperative binding with cNBD-A. |

| Catalytic Domain | 361-671 | Serine/threonine kinase activity, ATP-binding site, substrate-binding site. |

Note: The exact residue numbers may vary slightly between different isoforms and species.

II. Signaling Pathways

PKG is a central component of the cGMP signaling pathway, which is activated by two main types of guanylyl cyclases (GCs): soluble GC (sGC) and transmembrane GCs.[4]

A. The NO-sGC-cGMP-PKG Pathway

Nitric oxide (NO) is a key activator of sGC.[1] Upon binding of NO to its heme group, sGC catalyzes the conversion of GTP to cGMP.[1][4] The subsequent increase in intracellular cGMP levels leads to the activation of PKG.[1] This pathway is fundamental in mediating smooth muscle relaxation.[5] Activated PKG phosphorylates downstream targets, which leads to a decrease in intracellular calcium concentration and desensitization of the contractile machinery to Ca2+.[5]

Caption: The NO-sGC-cGMP-PKG signaling cascade.

B. The Natriuretic Peptide-pGC-cGMP-PKG Pathway

Transmembrane GCs, also known as particulate GCs (pGCs), are receptors for natriuretic peptides such as atrial natriuretic peptide (ANP).[4] Binding of these peptides to the extracellular domain of pGCs activates their intracellular guanylyl cyclase domain, leading to cGMP production and PKG activation.[1]

C. The Rac/PAK/GC/cGMP Signaling Pathway

A more recently discovered pathway involves the small GTPase Rac and its downstream effector p21-activated kinase (PAK).[4][6] This pathway demonstrates that Rac, through PAK, can directly activate transmembrane GCs, thereby increasing intracellular cGMP levels.[4] This provides a mechanism for diverse signaling receptors to engage the cGMP pathway and influence processes like cell migration.[4]

Caption: The Rac/PAK/GC/cGMP signaling pathway.

III. Experimental Protocols

The determination of protein structure and the elucidation of signaling pathways rely on a variety of sophisticated experimental techniques.

A. Protein Structure Determination

1. X-Ray Crystallography: This is a high-resolution technique that provides detailed atomic-level information about the three-dimensional structure of a protein.[7][8]

-

Methodology:

-

Protein Expression and Purification: The protein of interest is overexpressed, typically in bacterial or insect cell cultures, and then purified to homogeneity using chromatographic techniques.[9]

-

Crystallization: The purified protein is subjected to various conditions to induce the formation of well-ordered crystals.[9]

-

X-ray Diffraction: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.[10]

-

Structure Determination: The diffraction data is processed to calculate an electron density map, from which the atomic model of the protein is built and refined.[8]

-

2. Cryo-Electron Microscopy (Cryo-EM): This technique is particularly useful for large protein complexes and molecules that are difficult to crystallize.[7][9]

-

Methodology:

-

Sample Preparation: A small amount of the purified protein solution is applied to a grid and rapidly frozen in liquid ethane (B1197151) to create a thin layer of vitrified ice.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures.

-

Image Processing and 3D Reconstruction: Thousands of 2D images of individual protein particles are computationally aligned and averaged to generate a 3D reconstruction of the molecule.[9]

-

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying the structure and dynamics of proteins in solution.[8]

-

Methodology:

-

Isotope Labeling: The protein is typically expressed in media containing stable isotopes such as ¹³C and ¹⁵N.[11]

-

Data Acquisition: The labeled protein is placed in a strong magnetic field and probed with radio waves to obtain a series of NMR spectra.[8]

-

Structure Calculation: The spectral data provides information about the distances between atomic nuclei, which is used to calculate an ensemble of structures consistent with the experimental restraints.[8]

-

Caption: General workflow for protein structure determination.

B. Elucidation of Signaling Pathways

1. Immunoprecipitation and Western Blotting: These techniques are used to identify protein-protein interactions and changes in protein phosphorylation.

-

Methodology:

-

Cell Lysis: Cells are treated with a stimulus (e.g., NO donor) and then lysed to release their proteins.

-

Immunoprecipitation: An antibody specific to the protein of interest (e.g., PKG) is used to pull it out of the cell lysate, along with any interacting proteins.

-

Western Blotting: The immunoprecipitated proteins are separated by size using gel electrophoresis, transferred to a membrane, and probed with antibodies against potential interacting partners or phosphorylation sites.

-

2. Kinase Assays: These assays are used to measure the enzymatic activity of PKG.

-

Methodology:

-

Reaction Setup: Purified PKG is incubated with a known substrate, ATP (often radiolabeled), and varying concentrations of cGMP.

-

Detection of Phosphorylation: The transfer of the radiolabeled phosphate (B84403) group from ATP to the substrate is measured to determine the kinase activity.

-

IV. Alternative Interpretations of "CGPAC"

While the evidence strongly suggests an interest in cGMP-dependent protein kinase (PKG), it is worth noting other possibilities based on the search query components.

-

CbpA Protein: In Escherichia coli, CbpA is a curved DNA-binding protein and a co-chaperone.[12] It contains a J-domain and C-terminal domains involved in DNA binding and dimerization.[12]

-

PAC Domain Proteins: In plants, the PAC domain (Proline-rich, Arabinogalactan proteins, conserved Cysteines) is found in several cell wall proteins and is thought to be involved in protein-protein interactions.[13]

Conclusion

cGMP-dependent protein kinase is a multifaceted signaling molecule with a well-defined domain architecture that dictates its regulation and function. Understanding the intricate details of its structure and its role in various signaling pathways is paramount for the development of novel therapeutics targeting a wide range of diseases. The experimental methodologies outlined in this guide provide a robust framework for researchers to further investigate the complexities of PKG and related signaling networks.

References

- 1. cusabio.com [cusabio.com]

- 2. Structures of cGMP-Dependent Protein Kinase (PKG) Iα Leucine Zippers Reveal an Interchain Disulfide Bond Important for Dimer Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structures of cGMP-Dependent Protein Kinase (PKG) Iα Leucine Zippers Reveal an Interchain Disulfide Bond Important for Dimer Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new Rac/PAK/GC/cGMP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]

- 6. A new Rac/PAK/GC/cGMP signaling pathway. [vivo.weill.cornell.edu]

- 7. Structural Biology Techniques: Key Methods and Strengths [proteinstructures.com]

- 8. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. news-medical.net [news-medical.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

discovery and initial characterization of Cgpac

An In-depth Technical Guide on the Discovery and Initial Characterization of the cGAS-STING Pathway

A Note on Terminology: The initial query for "Cgpac" did not yield a specific molecular entity. Based on the search results, it is highly probable that this was a typographical error for "cGAS," which stands for cyclic GMP-AMP synthase. This guide will, therefore, focus on the discovery and initial characterization of the cGAS-STING signaling pathway, a pivotal component of the innate immune system.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical innate immune signaling cascade that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage.[1][2][3][4] Activation of this pathway leads to the production of type I interferons and other inflammatory cytokines, orchestrating a robust immune response. This technical guide provides a comprehensive overview of the discovery, mechanism, and initial characterization of the cGAS-STING pathway, intended for researchers, scientists, and drug development professionals.

Discovery and Core Components

The cGAS-STING pathway was elucidated through a series of discoveries identifying the key molecular players. STING (also known as TMEM173, MITA, ERIS, and MPYS) was first identified as an essential adaptor protein for type I interferon production in response to cytosolic DNA.[5] Subsequently, cGAS was discovered as the direct cytosolic DNA sensor that, upon binding to dsDNA, synthesizes the second messenger cyclic GMP-AMP (cGAMP).[6] This cGAMP then binds to and activates STING, initiating downstream signaling.[6]

The core components of the pathway include:

-

Cyclic GMP-AMP Synthase (cGAS): A nucleotidyltransferase that functions as the primary sensor for cytosolic dsDNA.[6][7]

-

Cyclic GMP-AMP (cGAMP): A cyclic dinucleotide second messenger produced by cGAS.[1][2]

-

Stimulator of Interferon Genes (STING): An endoplasmic reticulum (ER)-resident transmembrane protein that acts as the adaptor protein, binding to cGAMP.[1][2]

-

TANK-Binding Kinase 1 (TBK1): A serine/threonine kinase that is recruited to activated STING.[1][3]

-

Interferon Regulatory Factor 3 (IRF3): A transcription factor that is phosphorylated by TBK1 and subsequently translocates to the nucleus to induce the expression of type I interferons.[1][3]

Quantitative Data

The following tables summarize key quantitative parameters associated with the cGAS-STING pathway.

Table 1: cGAS Enzyme Characteristics and Activity

| Parameter | Value | Species | Notes |

| DNA Binding | |||

| Minimal dsDNA length for activation | > 45 bp | Murine, Human | Shorter DNA (~20 bp) can bind but does not efficiently activate cGAS.[7] |

| Enzyme Kinetics | |||

| Substrates | ATP, GTP | Human | cGAS catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[4] |

| Inhibitor Affinity | |||

| PF-06928215 (inhibitor) Kd | 200 nM | Human | A high-affinity inhibitor of cGAS.[8] |

Table 2: STING Ligand Binding and Activation

| Parameter | Value | Species | Notes |

| Ligand Binding Affinity | |||

| 2'3'-cGAMP Kd | ~nM range | Human | Endogenous ligand with high binding affinity.[9][10] |

| c-di-GMP Kd | ~µM range | Human | Bacterial cyclic dinucleotide with lower binding affinity.[9] |

| Activation | |||

| Conformational Change | 180° rotation of LBD | Chicken | cGAMP binding induces a significant conformational change in the ligand-binding domain (LBD) relative to the transmembrane domain.[5] |

Signaling Pathway

The cGAS-STING signaling pathway is initiated by the detection of cytosolic dsDNA.

// Nodes dsDNA [label="Cytosolic dsDNA", fillcolor="#FBBC05", fontcolor="#202124"]; cGAS [label="cGAS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cGAMP [label="2'3'-cGAMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; STING_ER [label="STING (ER)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STING_Golgi [label="STING (Golgi)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TBK1 [label="TBK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IRF3 [label="IRF3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pIRF3 [label="p-IRF3 (dimer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IFN1 [label="Type I Interferons\n(IFN-α, IFN-β)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges dsDNA -> cGAS [label="Binds"]; cGAS -> cGAMP [label="Synthesizes"]; cGAMP -> STING_ER [label="Binds & Activates"]; STING_ER -> STING_Golgi [label="Translocates"]; STING_Golgi -> TBK1 [label="Recruits & Activates"]; TBK1 -> IRF3 [label="Phosphorylates"]; IRF3 -> pIRF3; pIRF3 -> Nucleus [label="Translocates"]; Nucleus -> IFN1 [label="Induces Transcription"]; } dot Caption: The cGAS-STING signaling pathway.

Upon binding to cytosolic dsDNA, cGAS is activated and synthesizes 2'3'-cGAMP from ATP and GTP.[1][6] cGAMP then acts as a second messenger, binding to the STING dimer located on the endoplasmic reticulum.[1][2] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[1][2][11] In the Golgi, STING recruits and activates TBK1, which in turn phosphorylates IRF3.[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons and other pro-inflammatory cytokines.[1][3]

Experimental Protocols

This section details key experimental protocols for studying the cGAS-STING pathway.

In Vitro cGAS Activity Assay

This protocol measures the enzymatic activity of cGAS by quantifying the production of 2'3'-cGAMP.

Materials:

-

Recombinant human cGAS protein

-

dsDNA (e.g., Interferon-stimulatory DNA - ISD)

-

ATP and GTP

-

Reaction buffer (40 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 mM MgCl2)

-

2'3'-cGAMP ELISA kit or HPLC for quantification

Procedure:

-

Prepare a reaction mixture containing reaction buffer, ATP, and GTP.

-

Add recombinant cGAS protein to the reaction mixture.

-

Initiate the reaction by adding dsDNA.

-

Incubate the reaction at 37°C for a specified time (e.g., 2 hours).

-

Stop the reaction (e.g., by heat inactivation or addition of EDTA).

-

Quantify the amount of 2'3'-cGAMP produced using a competitive ELISA or HPLC analysis.[12][13][14]

STING Phosphorylation Analysis by Western Blot

This protocol assesses the activation of STING by detecting its phosphorylation.

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

STING agonist (e.g., 2'3'-cGAMP, dsDNA)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-STING (Ser366), anti-STING

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells and treat with a STING agonist for the desired time.

-

Lyse the cells in lysis buffer.

-

Determine protein concentration of the lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the anti-phospho-STING primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total STING antibody to normalize for protein loading.[3][15][16]

Immunofluorescence for STING Translocation

This protocol visualizes the translocation of STING from the ER to the Golgi upon activation.

Materials:

-

Cells grown on coverslips

-

STING agonist

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-STING, anti-GM130 (Golgi marker)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

Procedure:

-

Treat cells with a STING agonist.

-

Fix the cells with fixation solution.

-

Permeabilize the cells.

-

Block non-specific binding sites.

-

Incubate with primary antibodies against STING and a Golgi marker.

-

Wash and incubate with corresponding fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips and visualize using a fluorescence microscope. Co-localization of STING with the Golgi marker indicates activation.[17]

IRF3 Activation Reporter Assay

This protocol quantifies the activation of IRF3 by measuring the expression of a reporter gene under the control of an IRF3-responsive promoter.

Materials:

-

Reporter cell line (e.g., THP-1 cells stably expressing a luciferase reporter gene driven by an ISRE promoter)

-

STING agonist

-

Luciferase assay reagent

Procedure:

-

Seed the reporter cells in a 96-well plate.

-

Treat the cells with a STING agonist.

-

Incubate for a specified time (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer. An increase in luminescence indicates IRF3 activation.[18][19][20]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the cGAS-STING pathway in response to a potential agonist.

// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cell_culture [label="Cell Culture\n(e.g., THP-1)", fillcolor="#FFFFFF", fontcolor="#202124"]; treatment [label="Treatment with\nPotential Agonist", fillcolor="#FBBC05", fontcolor="#202124"]; cgas_assay [label="In Vitro cGAS\nActivity Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; western_blot [label="Western Blot\n(p-STING, p-TBK1, p-IRF3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; immunofluorescence [label="Immunofluorescence\n(STING Translocation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reporter_assay [label="IRF3 Reporter Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nInterpretation", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> cell_culture; cell_culture -> treatment; treatment -> cgas_assay; treatment -> western_blot; treatment -> immunofluorescence; treatment -> reporter_assay; cgas_assay -> data_analysis; western_blot -> data_analysis; immunofluorescence -> data_analysis; reporter_assay -> data_analysis; data_analysis -> end; } dot Caption: A typical experimental workflow for studying cGAS-STING activation.

Conclusion

The discovery of the cGAS-STING pathway has significantly advanced our understanding of innate immunity and its role in infectious diseases, autoimmune disorders, and cancer. The methodologies and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the intricacies of this critical signaling cascade and to develop novel therapeutic strategies targeting its components.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 7. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The activation of the adaptor protein STING depends on its interactions with the phospholipid PI4P - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. Development of cyclopeptide inhibitors of cGAS targeting protein-DNA interaction and phase separation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. invivogen.com [invivogen.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Characterization of distinct molecular interactions responsible for IRF3 and IRF7 phosphorylation and subsequent dimerization - PMC [pmc.ncbi.nlm.nih.gov]

The Essential Role of the GTPase CgtA in the Caulobacter crescentus Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial cell cycle is a complex and highly regulated process ensuring the faithful replication and segregation of genetic material. In the dimorphic bacterium Caulobacter crescentus, a model organism for studying cell cycle regulation, the GTPase CgtA (referred to herein as Cgpac, in line with the user's query) plays a critical and dual role in coordinating cell growth and division. This essential protein is involved in both the biogenesis of the 50S ribosomal subunit and the regulation of cell cycle progression, specifically the transition from the G1 to the S phase. This technical guide provides an in-depth overview of the function, regulation, and study of CgtA in the context of the C. crescentus cell cycle, presenting key quantitative data, detailed experimental methodologies, and visual representations of its regulatory network and associated experimental workflows.

Introduction: CgtA, a Key Player in Bacterial Cell Cycle Control

CgtA is a member of the Obg family of GTP-binding proteins, which are highly conserved across bacterial species. In Caulobacter crescentus, CgtA is essential for viability[1]. Its multifaceted role connects ribosome function, and by extension protein synthesis, with the master regulatory circuits that drive the cell cycle. Depletion of CgtA leads to a distinct cell cycle arrest at the G1-S transition, highlighting its importance in the initiation of DNA replication[2][3]. While its involvement in 50S ribosome assembly is established, the essential nature of CgtA appears to extend beyond this function, pointing to a more direct role in cell cycle control[2]. This guide will delve into the known functions of CgtA, the experimental evidence supporting these roles, and the methodologies used to investigate this crucial bacterial protein.

Functional Roles of CgtA in the Cell Cycle

The primary functions of CgtA in the C. crescentus cell cycle can be categorized into two main areas:

-

Ribosome Biogenesis: CgtA is associated with the free 50S ribosomal subunit and is crucial for its assembly and/or stability[2][4]. This function links the cell's translational capacity to cell cycle progression.

-

G1-S Transition Control: Depletion of CgtA results in a G1-S arrest, preventing the initiation of DNA replication. This indicates a critical role for CgtA in the regulatory cascade that commits the cell to a new round of chromosome duplication[2][3].

While the precise molecular mechanism linking these two functions remains an area of active research, it is clear that CgtA acts as a crucial checkpoint, ensuring that the cell is adequately prepared for DNA replication and division.

Quantitative Data on CgtA

Understanding the quantitative aspects of CgtA function is essential for a complete picture of its role. The following tables summarize key quantitative data related to CgtA protein levels and its biochemical activity.

| Parameter | Value | Reference |

| Cell Cycle Protein Levels | ||

| CgtA Protein Abundance | Constant throughout the cell cycle | [1] |

| Biochemical Properties of CgtA | ||

| Equilibrium Binding Constant (Kd) for GTP (in the presence of Mg2+) | 1.2 µM | [5] |

| Equilibrium Binding Constant (Kd) for GDP (in the presence of Mg2+) | 0.5 µM | [5] |

| Spontaneous Dissociation Rate (kd) for GTP (in the presence of Mg2+) | 1.5 s-1 | [6] |

| Spontaneous Dissociation Rate (kd) for GDP (in the presence of Mg2+) | 1.4 s-1 | [6] |

| Single-Turnover GTPase Activity (kcat) | 5.0 x 10-4 s-1 | [5] |

| Half-life of GTP Hydrolysis | 23 minutes | [5] |

Table 1: Quantitative Data for CgtA in Caulobacter crescentus

Signaling Pathway of CgtA in Cell Cycle Regulation

The precise signaling pathway in which CgtA operates is still being elucidated. However, based on current knowledge, a model can be proposed where CgtA, in its GTP-bound active state, influences downstream effectors that are critical for the initiation of DNA replication. Its role in ribosome biogenesis suggests a mechanism where the cell's translational fitness is monitored, and this information is relayed to the cell cycle machinery.

Key Experimental Protocols

The study of CgtA in Caulobacter crescentus relies on a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Synchronization of Caulobacter crescentus Cultures

Synchronized cell populations are essential for studying cell cycle-dependent phenomena.

Protocol:

-

Growth of Starter Culture: Inoculate a 5 mL PYE medium with C. crescentus NA1000 from a plate and grow overnight at 28°C with shaking[7].

-

Scale-up: Transfer 0.5 mL of the overnight culture to 25 mL of M2G medium and grow at 28°C until the optical density at 600 nm (OD600) reaches 0.5-0.6[7].

-

Large-scale Culture: Inoculate a 1 L M2G culture with the 25 mL culture and grow at 28°C until the OD600 is 0.5-0.6[7].

-

Harvesting: Centrifuge the cells at 7,000 x g for 15 minutes at 4°C[8].

-

Density Gradient Centrifugation: Resuspend the cell pellet in cold M2 medium and mix with a colloidal silica (B1680970) solution. Centrifuge at 6,400 x g for 30 minutes at 4°C to separate swarmer cells from stalked and predivisional cells[9].

-

Collection of Swarmer Cells: Carefully collect the bottom band containing the swarmer cells[9].

-

Washing and Resuspension: Wash the swarmer cells twice with cold M2 medium. Resuspend the final pellet in fresh M2G medium at 28°C to initiate synchronous cell cycle progression[8].

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to determine the DNA content of cells in a population, allowing for the characterization of cell cycle stages.

Protocol:

-

Cell Fixation: Harvest cells from a synchronized or asynchronous culture and fix them in 70% ethanol.

-

RNase Treatment: Resuspend the fixed cells in a buffer containing RNase A to degrade RNA.

-

DNA Staining: Stain the cells with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide or SYTOX Green.

-

Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in G1 (one chromosome equivalent), S (between one and two chromosome equivalents), and G2/M (two chromosome equivalents) phases[10].

Ribosome Profiling

Ribosome profiling (Ribo-Seq) provides a genome-wide snapshot of translation by sequencing ribosome-protected mRNA fragments.

Protocol:

-

Cell Lysis: Lyse synchronized C. crescentus cells in a buffer containing inhibitors of translation elongation[11][12].

-

Nuclease Treatment: Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes[13].

-

Ribosome Isolation: Isolate monosomes by sucrose (B13894) density gradient centrifugation[11][12].

-

Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints) from the isolated monosomes[13].

-

Library Preparation and Sequencing: Prepare a cDNA library from the footprints and perform high-throughput sequencing[11][12].

-

Data Analysis: Align the sequencing reads to the genome to determine the density of ribosomes on each mRNA, providing a measure of translation efficiency[11][12].

In Vitro GTPase Activity Assay

This assay measures the intrinsic GTP hydrolysis rate of purified CgtA.

Protocol:

-

Protein Purification: Purify recombinant CgtA protein[14].

-

Reaction Setup: Prepare a reaction mixture containing purified CgtA, GTP, and a reaction buffer with appropriate Mg2+ concentration[15][16].

-

Incubation: Incubate the reaction at a defined temperature (e.g., 30°C) for various time points[5].

-

Phosphate (B84403) Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay[16][17].

-

Data Analysis: Calculate the rate of GTP hydrolysis from the time course of Pi release[5].

Bacterial Two-Hybrid (B2H) System for Protein-Protein Interactions

The B2H system is a genetic method to identify protein-protein interactions in vivo.

Protocol:

-

Vector Construction: Clone the cgtA gene and a gene encoding a potential interacting partner into two separate B2H vectors. One vector expresses a fusion of CgtA to one subunit of adenylate cyclase (e.g., T25), and the other expresses a fusion of the potential partner to the other subunit (e.g., T18)[18][19].

-

Transformation: Co-transform an E. coli strain deficient in adenylate cyclase (cyaA-) with the two plasmids[20].

-

Selection and Screening: Plate the transformed cells on a medium where the expression of a reporter gene (e.g., lacZ or mal) is dependent on cAMP production. Interaction between CgtA and the partner protein will reconstitute adenylate cyclase activity, leading to cAMP production and a detectable phenotype (e.g., blue colonies on X-gal plates)[18][20].

-

Quantitative Analysis: The strength of the interaction can be quantified by measuring the activity of the reporter enzyme (e.g., β-galactosidase)[20].

Conclusion and Future Directions

The GTPase CgtA is a vital component of the regulatory network that governs the Caulobacter crescentus cell cycle. Its dual involvement in ribosome biogenesis and the G1-S transition places it at a critical nexus between cell growth and proliferation. While significant progress has been made in understanding its function, several key questions remain. Future research should focus on identifying the direct downstream effectors of CgtA in the cell cycle pathway and elucidating the precise mechanism by which its GTPase activity is regulated. Furthermore, exploring the CgtA interactome will provide a more comprehensive view of its integration into the broader cellular machinery. A deeper understanding of CgtA's role and regulation could pave the way for the development of novel antimicrobial strategies targeting this essential bacterial protein.

References

- 1. Identification of an essential Caulobacter crescentus gene encoding a member of the Obg family of GTP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Caulobacter crescentus GTPase CgtAC is required for progression through the cell cycle and for maintaining 50S ribosomal subunit levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. The Caulobacter crescentus CgtAC Protein Cosediments with the Free 50S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Caulobacter crescentus CgtA protein displays unusual guanine nucleotide binding and exchange properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. youtube.com [youtube.com]

- 8. Synchronization of Caulobacter Crescentus for Investigation of the Bacterial Cell Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Video: Synchronization of Caulobacter Crescentus for Investigation of the Bacterial Cell Cycle [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. Methodology for ribosome profiling of key stages of the Caulobacter crescentus cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methodology for Ribosome Profiling of Key Stages of the Caulobacter crescentus Cell Cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 14. Surface-layer protein from Caulobacter crescentus: expression, purification and X-ray crystallographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Homogenous Bioluminescent System for Measuring GTPase, GTPase Activating Protein, and Guanine Nucleotide Exchange Factor Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promegaconnections.com [promegaconnections.com]

- 17. benchchem.com [benchchem.com]

- 18. creative-biolabs.com [creative-biolabs.com]

- 19. Protein–Protein Interaction: Bacterial Two Hybrid | Springer Nature Experiments [experiments.springernature.com]

- 20. static.igem.org [static.igem.org]

The Emergence of cGMP Signaling in Bacteria: A Technical Guide to Cgpac Homologues of the CRP/FNR Superfamily

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the role of cGMP-binding transcriptional regulators in bacteria. This document details the function, signaling pathways, and experimental characterization of CgrA and its homologues, providing a foundation for future research and therapeutic development.

Introduction

While cyclic guanosine (B1672433) monophosphate (cGMP) is a well-established second messenger in eukaryotes, its role in bacterial signaling has historically been less defined, often overshadowed by the ubiquitous bacterial second messenger, cyclic di-GMP. However, recent discoveries have illuminated a crucial role for cGMP in regulating key bacterial processes, particularly through a class of transcriptional regulators homologous to the well-known Catabolite Activator Protein (CRP). The initial query for "Cgpac" homologues points towards these cGMP-activated proteins. This guide focuses on CgrA, a cGMP-binding homologue of CRP in Rhodospirillum centenum, as a archetypal example of this emerging signaling paradigm. CgrA belongs to the CRP/FNR superfamily of transcriptional regulators and functions as a master controller of cyst development, a bacterial survival strategy.[1][2][3] This document provides an in-depth technical overview of CgrA and its known homologues, their signaling pathways, and the experimental protocols for their characterization.

I. CgrA and its Homologues: cGMP-Binding Members of the CRP/FNR Superfamily

CgrA is the first identified cGMP-specific receptor in bacteria, belonging to the diverse and versatile CRP–FNR protein superfamily.[4] While the canonical member of this family, E. coli CRP (also known as CAP), is activated by cAMP to regulate carbon metabolism, CgrA displays a distinct preference for cGMP to control a developmental program.[3][4] Homologues of CgrA are found in other bacteria, suggesting a wider role for cGMP signaling in the bacterial kingdom.

Data Presentation: Quantitative Analysis of Ligand and DNA Binding

The specificity of CgrA for cGMP over cAMP is a key feature of its function. This has been quantified through various biophysical techniques, primarily fluorescence anisotropy, which measures the binding affinity of the protein to its DNA target in the presence of different cyclic nucleotides.

| Protein | Bacterial Species | Ligand | Dissociation Constant (Kd) for DNA Binding | Method | Reference |

| CgrA | Rhodospirillum centenum | cGMP | 61.3 ± 16.97 nM | Fluorescence Anisotropy | [5] |

| CgrA | Rhodospirillum centenum | cAMP | 1794.64 ± 179.4 nM | Fluorescence Anisotropy | [5] |

| Crp | Pseudomonas putida | cAMP | 45.0 nM | Isothermal Titration Calorimetry | [6] |

| Crp | Pseudomonas putida | cGMP | 5.7 µM | Isothermal Titration Calorimetry | [6] |

| Crp | Vibrio harveyi | cAMP | Similar affinity to cGMP | Not Specified | [6] |

| Crp | Vibrio harveyi | cGMP | Similar affinity to cAMP | Not Specified | [6] |

Table 1: Comparative binding affinities of CgrA and its homologues for cyclic nucleotides and DNA.

II. The CgrA-cGMP Signaling Pathway in Rhodospirillum centenum

In R. centenum, CgrA is the central component of a signaling cascade that governs the transition from vegetative growth to the formation of dormant, desiccation-resistant cysts.[1][2] This developmental process is triggered by nutrient limitation, which leads to the production of cGMP.

The CgrA-cGMP signaling pathway can be summarized as follows:

-

Signal Perception: Upon nutrient downshift, the synthesis of cGMP is initiated.

-

CgrA Activation: cGMP binds to CgrA, inducing a conformational change that increases its affinity for specific DNA binding sites.

-

Transcriptional Regulation: The CgrA-cGMP complex binds to the promoter regions of target genes, acting as a master transcriptional regulator.

-

Hierarchical Cascade: CgrA directly activates the expression of numerous other transcription factors and sigma factors.[1][2] This initiates a hierarchical cascade of gene expression that orchestrates the morphological and metabolic changes required for cyst formation.

-

Positive Feedback Loop: CgrA, in the presence of cGMP, positively autoregulates its own expression and the expression of the guanylyl cyclase genes (gcyB and gcyC), creating a feed-forward loop that amplifies the cGMP signal.[1][3]

Mandatory Visualization: CgrA-cGMP Signaling Pathway

Caption: The CgrA-cGMP signaling cascade in R. centenum.

III. Experimental Protocols for the Characterization of CgrA and its Homologues

The elucidation of the CgrA regulon and its mechanism of action has been achieved through a combination of genomic and biophysical techniques. The following sections provide detailed methodologies for these key experiments.

A. Identification of the CgrA Regulon: RNA-Seq and ChIP-Seq

To identify the genes regulated by CgrA, a combination of RNA-sequencing (RNA-seq) and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is employed. RNA-seq compares the transcriptomes of wild-type and a ΔcgrA mutant to identify differentially expressed genes, while ChIP-seq identifies the direct binding sites of CgrA on a genome-wide scale.

Caption: Workflow for defining the CgrA regulon using RNA-seq and ChIP-seq.

1. RNA-Sequencing (RNA-Seq) Protocol for Bacteria [1][2][4][7]

-

Cell Culture and RNA Isolation: Grow wild-type and ΔcgrA mutant strains to the desired growth phase under conditions that induce cyst formation. Harvest cells and immediately stabilize RNA using a commercial reagent. Isolate total RNA using a robust method that includes a DNase treatment step to remove contaminating genomic DNA.

-

Ribosomal RNA (rRNA) Depletion: Bacterial total RNA is predominantly composed of rRNA. Remove rRNA using a commercially available kit to enrich for mRNA.

-

cDNA Library Preparation: Fragment the enriched mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers. Synthesize the second strand, incorporating dUTP instead of dTTP to ensure strand specificity.

-

Sequencing: Perform end-repair, A-tailing, and ligation of sequencing adapters. Amplify the library via PCR and perform high-throughput sequencing on an Illumina platform.

-

Data Analysis: After quality control, map the sequencing reads to the reference genome. Quantify gene expression levels and perform differential expression analysis to identify genes with altered expression in the ΔcgrA mutant.

2. Chromatin Immunoprecipitation-Sequencing (ChIP-Seq) Protocol for Bacterial Transcription Factors [8][9][10][11]

-

Strain Construction and Culture: Construct a strain expressing an epitope-tagged version of CgrA (e.g., FLAG-tag). Grow the strain under inducing conditions.

-

Cross-linking: Treat the cells with formaldehyde to cross-link proteins to DNA in vivo.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the epitope tag. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and proteinase K treatment. Purify the immunoprecipitated DNA.

-

Sequencing and Data Analysis: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing. Align the reads to the genome and use a peak-calling algorithm to identify regions of significant enrichment, which represent the in vivo binding sites of CgrA. Perform motif analysis on the identified peaks to determine the CgrA binding consensus sequence.

B. In Vitro Characterization of CgrA-DNA Interaction: Fluorescence Anisotropy

Fluorescence anisotropy is a powerful technique to quantitatively measure the binding affinity of a protein to a fluorescently labeled DNA probe in solution.[3][12][13][14]

Caption: Workflow for determining protein-DNA binding affinity using fluorescence anisotropy.

-

Protein Purification: Overexpress and purify recombinant CgrA protein.

-

DNA Probe Preparation: Synthesize a short double-stranded DNA oligonucleotide containing the CgrA binding site, with a fluorescent label (e.g., fluorescein) at one 5' end.

-

Binding Reaction: In a microplate or cuvette, mix a constant, low concentration of the fluorescently labeled DNA probe with increasing concentrations of the purified CgrA protein in a suitable binding buffer. Perform separate titrations in the presence of saturating concentrations of cGMP and cAMP.

-

Anisotropy Measurement: Excite the sample with polarized light and measure the parallel and perpendicular components of the emitted fluorescence. The instrument calculates the anisotropy value.

-

Data Analysis: Plot the change in anisotropy as a function of the CgrA concentration. Fit the resulting binding curve to a suitable model (e.g., a one-site binding model) to determine the equilibrium dissociation constant (Kd), which is a measure of the binding affinity.

IV. Conclusion and Future Directions

The discovery of CgrA and the emerging evidence for other cGMP-binding CRP/FNR family members marks a significant advancement in our understanding of bacterial signal transduction. It is now clear that cGMP plays a direct role in regulating gene expression and complex cellular processes in certain bacteria. The initial ambiguity surrounding "Cgpac" highlights the nascent stage of this research area and the potential for discovering novel cGMP-mediated pathways.

For researchers and drug development professionals, these findings present new opportunities. The specificity of cGMP binding in proteins like CgrA, contrasted with the cAMP preference of canonical CRPs, suggests that these signaling pathways could be targeted for the development of novel antibacterial agents. Future research should focus on:

-

Identifying and characterizing more cGMP-binding proteins in a wider range of bacterial species to understand the prevalence and diversity of cGMP signaling.

-

Elucidating the three-dimensional structures of cGMP-protein complexes to understand the molecular basis of ligand specificity.

-

Exploring the potential for cross-talk between cGMP and other second messenger signaling pathways, such as the c-di-GMP network.

This technical guide provides a solid foundation for these future endeavors, offering both the conceptual framework and the practical methodologies required to explore this exciting frontier of bacterial cell regulation.

References

- 1. Efficient and robust RNA-seq process for cultured bacteria and complex community transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RNA-Seq for Bacterial Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid method for measuring DNA binding to protein using fluorescence anisotropy [protocols.io]

- 4. Bacterial RNA-seq sample preparation and sequencing. [bio-protocol.org]

- 5. DNA-binding properties of a cGMP-binding CRP homologue that controls development of metabolically dormant cysts of Rhodospirillum centenum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and functional diversity of bacterial cyclic nucleotide perception by CRP proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial RNA Sequencing - CD Genomics [cd-genomics.com]

- 8. journals.asm.org [journals.asm.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Defining Bacterial Regulons Using ChIP-seq Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fluorescence spectroscopy and anisotropy in the analysis of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Subcellular Localization of cGAS (Cyclic GMP-AMP Synthase)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the subcellular localization of Cyclic GMP-AMP Synthase (cGAS), a critical cytosolic DNA sensor in the innate immune system. Understanding the precise location of cGAS is fundamental to elucidating its function, regulation, and its role in disease, offering valuable insights for therapeutic development.

Introduction to cGAS and its Function

Cyclic GMP-AMP synthase (cGAS) is a key pattern recognition receptor that detects the presence of double-stranded DNA (dsDNA) in the cytoplasm, a signal often associated with viral or bacterial infections, or cellular damage.[1][2] Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of a second messenger, cyclic GMP-AMP (cGAMP), from ATP and GTP.[3][4] This cGAMP then binds to and activates the Stimulator of Interferon Genes (STING) protein located on the endoplasmic reticulum (ER).[3][5] Activation of STING initiates a signaling cascade, leading to the phosphorylation of TBK1 and the transcription factor IRF3.[1][3] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the expression of type I interferons and other inflammatory genes, mounting an antimicrobial response.[1][3] The cGAS-STING pathway is thus a central component of innate immunity against pathogens and also plays roles in autoimmune diseases and cancer.[5][6]

Subcellular Localization of cGAS

The regulation and function of cGAS are intrinsically linked to its location within the cell. While initially identified as a cytosolic sensor, a growing body of evidence reveals a more complex and dynamic distribution, with cGAS being found in the nucleus, at the plasma membrane, and enriched in micronuclei.[7][8][9] This compartmentalization is crucial for preventing inappropriate activation by self-DNA while ensuring a rapid response to foreign or misplaced DNA.[10]

Quantitative Distribution of cGAS

Precise quantitative data on the steady-state distribution of cGAS is challenging to standardize across different cell types and experimental conditions. However, studies involving cellular fractionation and quantitative imaging provide valuable insights into its relative abundance in various compartments.

| Subcellular Fraction | Relative Abundance | Conditions & Cell Type | Key Findings | Reference |

| Cytosol | High | Unstimulated various cell lines (e.g., L929, 293FT) | cGAS is predominantly distributed throughout the cytoplasm in resting cells, poised to detect cytosolic DNA.[4] | [4] |

| Nucleus | Moderate / Variable | Various cell lines (e.g., HeLa, THP-1, DCs) | Endogenous cGAS co-fractionates with histone proteins.[9] Its presence in the nucleus is regulated and plays non-canonical roles in DNA repair and replication fork stability.[7][10] Nuclear cGAS activity is tightly regulated to prevent autoimmune reactions to genomic DNA.[11] | [7][9][10][11] |

| Plasma Membrane | Low / Tethered | Resting human and mouse macrophages | cGAS is tethered to the inner leaflet of the plasma membrane via electrostatic interactions between its N-terminal domain and phosphoinositides (PIPs). This sequestration prevents activation by self-DNA.[8][10] | [8][10] |

| Micronuclei | Highly Enriched | Cells with genome instability (e.g., Rnaseh2b-/- MEFs, U2OS cancer cells) | cGAS strongly localizes to micronuclei, which are small, aberrant nuclei containing fragments of chromosomes resulting from DNA damage or replication stress.[12] In one study, over 83% of micronuclei were positive for GFP-cGAS.[12] | [12] |

Signaling Pathways Involving cGAS

The localization of cGAS is the initiating event for the canonical cGAS-STING signaling pathway.

The Canonical cGAS-STING Pathway

Upon detection of cytosolic dsDNA, cGAS dimerizes and synthesizes cGAMP.[6] cGAMP acts as a second messenger, binding to the STING protein on the ER membrane.[5] This binding event causes STING to oligomerize and translocate from the ER to the ER-Golgi intermediate compartment (ERGIC) and then to the Golgi apparatus.[3] During this translocation, STING recruits and activates the kinase TBK1, which in turn phosphorylates the transcription factor IRF3.[3] Activated IRF3 moves to the nucleus to induce the transcription of type I interferons.[1]

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Cyclic GMP-AMP Synthase is a Cytosolic DNA Sensor that Activates the Type-I Interferon Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cGAS/STING signaling pathway: a cross-talk of infection, senescence and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | cGAS: action in the nucleus [frontiersin.org]

- 8. Regulation of cGAS Activity and Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Odyssey of cGAS: from Cytosol to Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The multifaceted functions of cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The N-Terminal Domain of cGAS Determines Preferential Association with Centromeric DNA and Innate Immune Activation in the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cGAS surveillance of micronuclei links genome instability to innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

The cGAS-STING Pathway: A Nexus of Innate Immunity, Autophagy, and Inflammasome Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a cornerstone of the innate immune system, orchestrating cellular defense against pathogens and cellular damage. Initially recognized for its role in detecting cytosolic DNA and inducing type I interferons, the cGAS-STING pathway is now understood to be a critical signaling hub that intersects with other fundamental cellular processes, including autophagy and inflammasome activation. This technical guide provides a comprehensive overview of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades to empower further research and therapeutic development.

Core Signaling Axis: cGAS-STING Pathway Activation

The canonical cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage.[1]

-

cGAS Activation: Cytosolic dsDNA binds to and activates cGAS, a nucleotidyltransferase.[1] This binding induces a conformational change in cGAS, leading to its dimerization and the catalytic synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.[1]

-

STING Activation and Translocation: cGAMP binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane.[2] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[2][3]

-

Downstream Signaling: At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and STING, creating a scaffold to recruit and phosphorylate the transcription factor interferon regulatory factor 3 (IRF3).[1] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons and other inflammatory genes.[1]

Below is a diagram illustrating the canonical cGAS-STING signaling pathway.

Interaction with the Autophagy Machinery

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Emerging evidence indicates a complex and reciprocal regulatory relationship between the cGAS-STING pathway and autophagy.[4]

cGAS and Autophagy

cGAS interacts with Beclin-1, a key protein in the initiation of autophagy.[5] This interaction has a dual role: it can suppress cGAMP synthesis and IFN production while promoting the autophagic degradation of cytosolic DNA, thus preventing excessive immune activation.[3][5] Specifically, the interaction between cGAS and Beclin-1 can release Rubicon, a negative regulator of autophagy, from the Beclin-1 complex, leading to the activation of PI3KC3 and the induction of autophagy.[6]

STING and Autophagy

STING can directly induce autophagy through its interaction with LC3, a central protein in autophagosome formation.[7][8] STING possesses LC3-interacting regions (LIRs) that mediate this direct binding.[7][8] This STING-induced autophagy is a non-canonical pathway that is dependent on ATG5 but independent of other upstream autophagy regulators like Beclin-1 and ULK1.[7][8] This process is thought to be a mechanism to fine-tune the innate immune response by promoting the degradation of STING itself, thereby preventing prolonged signaling.[7]

The following diagram depicts the crosstalk between the cGAS-STING pathway and autophagy.

Interaction with the Inflammasome

The inflammasome is a multiprotein complex that activates inflammatory caspases and processes pro-inflammatory cytokines like IL-1β and IL-18. The cGAS-STING pathway can both activate and be regulated by the inflammasome.

STING-NLRP3 Interaction

STING has been shown to interact directly with NLRP3, a key sensor protein of the NLRP3 inflammasome.[9][10] This interaction can occur at the ER and is enhanced upon viral infection.[9] The binding of STING to NLRP3 can promote inflammasome activation by facilitating NLRP3 localization and deubiquitination.[9][10] The transmembrane domain of STING appears to be crucial for this interaction.[11]

Caspase-1-Mediated Regulation of cGAS

Conversely, the inflammasome can negatively regulate the cGAS-STING pathway. Activated caspase-1, the effector caspase of the inflammasome, can directly cleave cGAS.[12] This cleavage event dampens the production of cGAMP and subsequent type I IFN signaling, suggesting a feedback mechanism to control the inflammatory response.[12]

The diagram below illustrates the interplay between the cGAS-STING pathway and the NLRP3 inflammasome.

Quantitative Data on cGAS-STING Interactions

Understanding the quantitative aspects of these interactions is crucial for developing targeted therapeutics. The following tables summarize available quantitative data.

Table 1: Enzymatic Kinetics of cGAS

| Substrate | KM (μM) | kcat (min-1) | kcat/KM (μM-1min-1) | Reference |

| ATP | 393.0 ± 15.3 | 2.4 ± 0.3 | 0.0059 | [13] |

| GTP | 94.2 ± 11.1 | 2.6 ± 0.2 | 0.028 | [13] |

Table 2: Quantitative Proteomics of cGAS Interactors

| Interacting Protein | Description | Fold Change (Infection/Mock) | Reference |

| OASL | 2'-5'-oligoadenylate synthase-like protein | Enriched | [4] |

| TRIM14 | Tripartite motif-containing protein 14 | Enriched | [4] |

| IFI16 | Interferon-gamma-inducible protein 16 | Enriched | [4] |

| ZCCHC3 | Zinc finger CCHC-type containing 3 | Enriched | [4] |

| UL37 | Herpes simplex virus 1 protein UL37 | Enriched | [4] |

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the cGAS-STING pathway and its interactions.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol describes a general workflow for Co-IP. Specific antibody concentrations and incubation times should be optimized for each interaction.

Workflow Diagram:

Methodology:

-

Cell Lysis: Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein-protein interactions.

-

Pre-clearing: Incubate the cell lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody specific to the protein of interest (e.g., anti-cGAS) overnight at 4°C.

-

Complex Capture: Add protein A/G beads to the lysate and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer).

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners or by mass spectrometry for unbiased identification of interacting proteins.

In Vitro cGAS Activity Assay

This assay measures the ability of cGAS to synthesize cGAMP in the presence of dsDNA.

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing purified recombinant cGAS, dsDNA (e.g., 45 bp interferon stimulatory DNA), ATP, GTP, and a reaction buffer (50 mM Tris-HCl pH 7.5, 35 mM KCl, 5 mM Mg(OAc)2, 1 mM DTT). For radioactive detection, include [α-³²P]ATP.[14]

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).[14]

-

Termination: Stop the reaction by adding EDTA or by heat inactivation.

-

Detection of cGAMP:

-

Thin-Layer Chromatography (TLC): Treat the reaction products with alkaline phosphatase and separate them by TLC. Visualize the radiolabeled cGAMP by autoradiography.[14]

-

LC-MS/MS: For non-radioactive assays, quantify cGAMP production using liquid chromatography-tandem mass spectrometry.[15]

-

Coupled Enzyme Assay (cGAMP-Luc): Use a luciferase-based assay that measures AMP produced from the degradation of cGAMP by ENPP1.[16]

-

Confocal Microscopy for STING Trafficking

This protocol allows for the visualization of STING translocation from the ER to the Golgi upon pathway activation.

Workflow Diagram:

Methodology:

-

Cell Culture and Stimulation: Seed cells on coverslips. Stimulate with a cGAS-STING pathway agonist (e.g., cGAMP or transfected dsDNA) for various time points.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like 0.1% Triton X-100.

-

Blocking: Block non-specific antibody binding with a solution containing bovine serum albumin (BSA) and normal serum.

-

Antibody Staining:

-

Incubate with a primary antibody against STING. To visualize co-localization, co-stain with an antibody against an organelle marker (e.g., a Golgi marker like GM130).

-

Wash and then incubate with fluorescently labeled secondary antibodies.

-

-

Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear stain like DAPI. Acquire images using a confocal microscope.

Inflammasome Activation Assay

This protocol outlines the steps to assess NLRP3 inflammasome activation in response to cGAS-STING signaling.

Methodology:

-

Priming: Prime macrophages (e.g., bone marrow-derived macrophages) with a TLR agonist like LPS to induce the expression of NLRP3 and pro-IL-1β.

-

Activation: Activate the cGAS-STING pathway by transfecting dsDNA or treating with cGAMP.

-

Sample Collection: Collect the cell culture supernatant and prepare cell lysates.

-

Analysis:

-

Western Blot: Analyze cell lysates and supernatants for the cleavage of caspase-1 (p20 subunit) and gasdermin D, and the presence of mature IL-1β in the supernatant.

-

ELISA: Quantify the levels of secreted IL-1β and IL-18 in the supernatant.

-

ASC Speck Visualization: Use immunofluorescence to visualize the formation of ASC specks, a hallmark of inflammasome activation.

-

Conclusion

The intricate crosstalk between the cGAS-STING pathway and other fundamental cellular processes like autophagy and inflammasome activation highlights its central role in maintaining cellular homeostasis and orchestrating an appropriate immune response. A thorough understanding of these interactions at a molecular and quantitative level is paramount for the development of novel therapeutic strategies for a wide range of diseases, including infectious diseases, autoimmune disorders, and cancer. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the multifaceted nature of cGAS-STING signaling.

References

- 1. NLRP3 and STING enhance immune attack on cancer | Cancer Biology [blogs.shu.edu]

- 2. Interactome and Proteome Dynamics Uncover Immune Modulatory Associations of the Pathogen Sensing Factor cGAS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CIPSM - Crosstalk between the cGAS DNA Sensor and Beclin-1 Autophagy Protein Shapes Innate Antimicrobial Immune Responses [www-cipsm.cup.uni-muenchen.de]

- 4. Interactome and proteome dynamics uncover immune modulatory associations of the pathogen sensing factor cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk between the cGAS DNA sensor and Beclin-1 autophagy protein shapes innate antimicrobial immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crosstalk between cGAS DNA sensor and Beclin-1 autophagy protein shapes innate anti-microbial immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. STING directly activates autophagy to tune the innate immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STING directly activates autophagy to tune the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. STING promotes NLRP3 localization in ER and facilitates NLRP3 deubiquitination to activate the inflammasome upon HSV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]